

Molecular weight of N-(Azido-PEG2)-N-Boc-PEG3-NHS ester

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Compound of Interest

N-(Azido-PEG2)-N-Boc-PEG3NHS ester

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An In-Depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and handling procedures for the heterobifunctional crosslinker, **N-(Azido-PEG2)-N-Boc-PEG3-NHS ester**. This reagent is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester is a branched polyethylene glycol (PEG) linker designed with three distinct functional moieties:

- An N-hydroxysuccinimide (NHS) ester: A highly reactive group for covalent modification of primary amines (-NH₂) found on proteins, peptides, and other biomolecules.
- An Azide (N₃) group: A versatile functional group for "click chemistry," enabling efficient and specific conjugation to alkyne-containing molecules.
- A tert-Butyloxycarbonyl (Boc) protected amine: A masked primary amine that can be deprotected under acidic conditions to reveal a new reactive site for further functionalization.



This unique combination allows for the sequential and controlled conjugation of multiple molecules, making it an ideal linker for constructing complex bioconjugates.

Quantitative Data Summary

The key quantitative data for **N-(Azido-PEG2)-N-Boc-PEG3-NHS ester** are summarized in the table below for easy reference.

| Property | Value | Citations |
|-----------------------|--------------------------|-----------|
| Molecular Weight (MW) | 575.6 g/mol | [1] |
| Chemical Formula | C24H41N5O11 | [1] |
| CAS Number | 2093153-85-4 | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C, desiccated | [1] |
| Solubility | Soluble in DMSO, DMF | [2] |
| Shipping Conditions | Ambient Temperature | [1] |

Key Applications and Workflows

The trifunctional nature of this linker lends itself to a variety of sophisticated bioconjugation strategies.

Dual-Labeling of Biomolecules

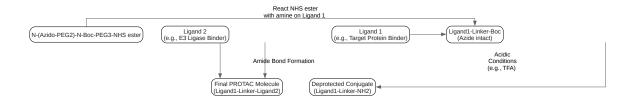
The orthogonal reactivity of the NHS ester and the azide group allows for the specific labeling of a single biomolecule with two different entities. For example, a protein can first be reacted with the NHS ester via its lysine residues. Subsequently, an alkyne-modified fluorescent probe or drug molecule can be attached via the azide group using copper-catalyzed or strain-promoted click chemistry.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)



This linker is particularly well-suited for the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in connecting the target-binding ligand and the E3 ligase ligand.

The logical workflow for using **N-(Azido-PEG2)-N-Boc-PEG3-NHS ester** in PROTAC synthesis is visualized below.



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PROTAC Synthesis Workflow using the trifunctional linker.

Experimental Protocols

The following sections provide detailed methodologies for utilizing the reactive groups of this linker. These are general protocols and should be optimized for specific applications.

Protocol 1: Amine Labeling via NHS Ester

This protocol describes the conjugation of the NHS ester moiety to a primary amine-containing molecule, such as a protein.

Materials:

N-(Azido-PEG2)-N-Boc-PEG3-NHS ester



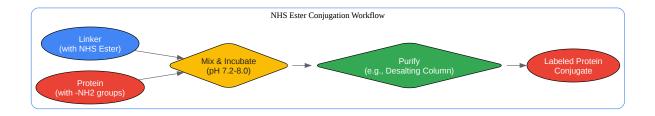
- Protein or other amine-containing molecule
- Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)[2]
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis equipment for purification

Procedure:

- Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the reaction.[2]
- Prepare the Linker Solution: Immediately before use, dissolve the linker in anhydrous DMSO
 or DMF to create a 10 mM stock solution. The NHS ester is moisture-sensitive and
 hydrolyzes in aqueous solutions; do not prepare aqueous stock solutions for storage.[2]
- Perform the Conjugation: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
- Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.
- Quench the Reaction: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
- Purify the Conjugate: Remove excess, unreacted linker and byproducts by using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS).

The general workflow for NHS ester conjugation is depicted below.





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General workflow for protein labeling via NHS ester reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the azide group on the linker and an alkyne-functionalized molecule.

Materials:

- Azide-functionalized molecule (from Protocol 1 or another source)
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO₄)
- Sodium Ascorbate (freshly prepared solution)
- Copper-stabilizing ligand (e.g., THPTA or TBTA)
- Reaction Buffer (e.g., PBS)

Procedure:

Prepare Stock Solutions:



- Prepare a 20 mM CuSO₄ solution in water.
- Prepare a 100 mM Sodium Ascorbate solution in water (must be fresh).
- Prepare a 50 mM ligand (e.g., THPTA) solution in water.
- Prepare Reactants: Dissolve the azide- and alkyne-containing molecules in the reaction buffer.
- Initiate the Reaction: In an Eppendorf tube, combine the reactants and buffer. Add the
 components in the following order: a. The azide- and alkyne-containing molecules. b. The
 copper ligand (to a final concentration of ~0.50 mM). c. The CuSO₄ solution (to a final
 concentration of ~0.10 mM). d. The sodium ascorbate solution (to a final concentration of ~5
 mM).
- Incubate: Mix the solution gently and incubate at room temperature for 1-4 hours, protected from light.
- Purify: Purify the resulting triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography or HPLC, to remove the copper catalyst and excess reagents.

Stability and Handling

- NHS Ester Stability: The NHS ester is highly susceptible to hydrolysis, especially at alkaline pH. The rate of hydrolysis increases significantly as the pH rises above 8.5. Therefore, reactions should be carried out promptly after preparing the linker solution, and the pH of the reaction buffer should be carefully controlled.
- Storage: The solid reagent should be stored at -20°C and protected from moisture.[1] Before
 opening, the vial should be allowed to equilibrate to room temperature to prevent
 condensation. Solutions in anhydrous DMSO or DMF can be stored at -20°C for short
 periods but should be used as quickly as possible.

This technical guide provides the fundamental information required for the successful application of **N-(Azido-PEG2)-N-Boc-PEG3-NHS ester** in research and development. For specific applications, further optimization of the described protocols may be necessary.



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